6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound with potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a piperazine ring, and a chromenone core. It is used in various scientific research fields due to its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial growth, suggesting that the compound may affect pathways related to bacterial cell division or metabolism .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, suggesting that the compound may also have favorable adme properties .
Result of Action
Similar compounds have been found to inhibit bacterial growth, suggesting that the compound may have a similar effect .
Action Environment
Similar compounds have been found to be stable and effective in various environments, suggesting that the compound may also have favorable environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate phenolic compounds with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity against cancer cells.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Exhibits antibacterial activity.
3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yloxy)aniline: Used in research for its unique chemical properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-fluoro-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-16-4-6-17(7-5-16)22(19,20)13-9-10-8-11(15)2-3-12(10)21-14(13)18/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKYEGRBIXNAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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